N-Methoxyleucinamide
Description
Contextualization within Peptide Chemistry and Amide Functional Group Research
N-Methoxyleucinamide is structurally defined by a leucine (B10760876) backbone where the carboxyl group has been converted into an N-methoxyamide. This places it at the intersection of peptide chemistry and the broader study of amide functional groups. In peptide science, the amide bond is the fundamental linkage that constitutes the backbone of proteins and peptides. nih.govethernet.edu.et The modification of this bond or the terminal carboxyl group is a key strategy in developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability or bioavailability. acs.org
The N-methoxyamide group in this compound is a specific type of N-alkoxy amide. Research into N-alkoxy amides is a significant subset of the study of amide functional groups. Unlike the simple amides found in proteins, N-alkoxy amides possess unique electronic and steric properties due to the presence of the oxygen atom on the nitrogen. This modification influences the reactivity of the carbonyl group and the conformational preferences of the molecule. rsc.org Specifically, this compound can be considered a simplified version of a "Weinreb amide," which are N-methoxy-N-methyl amides. researchgate.netsemanticscholar.org Weinreb amides are renowned in organic chemistry for their controlled reactivity towards nucleophiles, a feature that is central to their utility in synthesis. semanticscholar.orgsigmaaldrich.com
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from its potential as a specialized building block in synthetic chemistry. The primary rationale for its investigation is rooted in the established utility of the N-methoxyamide functional group, particularly in the context of α-amino acids.
Key motivations for its study include:
Precursor for Chiral α-Amino Aldehydes and Ketones: N-methoxyamides derived from amino acids are valuable precursors for the synthesis of enantiomerically pure α-amino aldehydes and ketones. semanticscholar.orgsigmaaldrich.com These aldehydes and ketones are themselves important intermediates in the synthesis of various biologically active compounds and pharmaceuticals. semanticscholar.orgchemimpex.com The N-methoxyamide group is stable to many reaction conditions but can be selectively reduced or reacted with organometallic reagents to yield the desired carbonyl compound without over-addition or racemization. sigmaaldrich.com
Building Block for Peptidomimetics: The incorporation of modified amino acid residues is a cornerstone of drug discovery and chemical biology. This compound can serve as the C-terminal residue in the synthesis of novel peptides. The N-methoxyamide moiety can alter the peptide's conformational properties and its susceptibility to enzymatic degradation by peptidases, potentially leading to compounds with improved therapeutic profiles. rsc.orgchemimpex.com
Tool for Studying Reaction Mechanisms: The unique reactivity of N-methoxy amides provides a platform for investigating fundamental aspects of organic reactions. For instance, studies on related N-methoxy-N-methylamides have revealed unusual reactivity patterns with strongly basic reagents, offering insights into reaction mechanisms like E2 eliminations. researchgate.net
Scope and Significance of this compound Studies within Chemical Biology and Organic Synthesis
The study of this compound and its analogues has direct implications for both chemical biology and organic synthesis.
In Organic Synthesis: The significance of this compound lies in its role as a versatile synthetic intermediate. As a Weinreb amide analogue, it allows for the controlled and predictable formation of carbon-carbon bonds. sigmaaldrich.comnih.gov Chemists can use N-protected this compound to react with Grignard reagents or organolithium compounds to synthesize complex chiral ketones, which are key components of many natural products and drug molecules. semanticscholar.org The synthesis of N-methoxy-N-methyl amides from carboxylic acids is a well-developed area, with numerous methods available, such as activation with N,N'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine. researchgate.netsemanticscholar.org This makes intermediates like this compound readily accessible for synthetic campaigns.
In Chemical Biology: Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound fits into this paradigm as a potential component for creating novel molecular probes and therapeutic leads. By incorporating it into a peptide sequence, researchers can study how this specific modification affects protein-protein interactions, receptor binding, or enzymatic activity. chemimpex.com The modification can induce specific secondary structures or enhance metabolic stability, which are critical aspects in the design of peptide-based drugs. acs.orgrsc.org For example, modifications to the peptide backbone are known to influence properties like intestinal permeability and in vivo half-life, and N-alkoxy amides represent a class of such modifications being explored for these purposes. chemimpex.com
Research Findings and Data
While specific research articles focusing exclusively on this compound are scarce, extensive data exists for the closely related N-protected N-methoxy-N-methyl amides of amino acids, which serve as excellent proxies for understanding its chemical properties and synthetic utility.
Table 1: Synthesis of Nα-Protected Amino Acid Weinreb Amides
This table summarizes a general and efficient method for synthesizing N-methoxy-N-methyl amides from N-protected amino acids, a procedure directly applicable to the synthesis of an N-protected form of this compound. semanticscholar.org
| Entry | Nα-Protected Amino Acid | Product | Yield (%) |
| 1 | Fmoc-Ala-OH | Fmoc-Ala-N(OMe)Me | 92 |
| 2 | Fmoc-Val-OH | Fmoc-Val-N(OMe)Me | 89 |
| 3 | Fmoc-Leu-OH | Fmoc-Leu-N(OMe)Me | 94 |
| 4 | Fmoc-Phe-OH | Fmoc-Phe-N(OMe)Me | 95 |
| 5 | Boc-Gly-OH | Boc-Gly-N(OMe)Me | 90 |
| 6 | Boc-Leu-OH | Boc-Leu-N(OMe)Me | 93 |
Data sourced from a study on the synthesis of Nα-protected amino/peptide Weinreb amides using N,N'-carbonyldiimidazole (CDI) as a coupling agent. semanticscholar.org
Table 2: Physical and Chemical Properties of a Representative α-Amino Weinreb Amide
The following data for N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide illustrates the typical physical properties of this class of compounds. chemimpex.com
| Property | Value |
| Synonym | Boc-L-Val-N(OCH3)CH3 |
| CAS Number | 87694-52-8 |
| Molecular Formula | C12H24N2O4 |
| Molecular Weight | 260.3 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥ 98% |
| Storage Condition | 0-8 °C |
This data is for the valine analogue but is representative of the leucine derivative due to their structural similarity. chemimpex.com
Structure
3D Structure
Properties
CAS No. |
25739-89-3 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-amino-N-methoxy-4-methylpentanamide |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)4-6(8)7(10)9-11-3/h5-6H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
BCXPMMKOPTWTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NOC)N |
Origin of Product |
United States |
Synthetic Methodologies for N Methoxyleucinamide and Its Analogues
Classical Amide Bond Formation Strategies in Leucinamide Derivatives
Traditional methods for creating the amide linkage in leucinamide derivatives form the foundation for the synthesis of their N-methoxy counterparts. These strategies primarily focus on the activation of the carboxylic acid group of leucine (B10760876) to facilitate its reaction with an amine.
Carbodiimides are widely utilized as dehydrating agents to promote the formation of amide bonds from carboxylic acids and amines. carbodiimide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then reacts with the amine component, in this case, methoxyamine, to yield the desired N-Methoxyleucinamide and a urea (B33335) byproduct. wikipedia.org
Commonly used carbodiimide (B86325) reagents include N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) for organic phase reactions, and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for aqueous media or to simplify purification by extraction. carbodiimide.compeptide.com
A significant challenge in peptide coupling is the risk of racemization of the chiral center of the amino acid. peptide.com To mitigate this, additives are often included in the reaction mixture. Reagents like 1-Hydroxybenzotriazole (HOBt) can react with the O-acylisourea intermediate to form an active ester, which then couples with the amine with reduced risk of racemization. peptide.com
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Acronym | Key Features | Byproduct Solubility |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, widely used in solution-phase. | N,N'-Dicyclohexylurea is poorly soluble in most organic solvents. wikipedia.orgpeptide.com |
| N,N'-Diisopropylcarbodiimide | DIC | Preferred for solid-phase synthesis. | N,N'-Diisopropylurea is more soluble, facilitating removal. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, simplifies workup via aqueous extraction. carbodiimide.compeptide.com | Water-soluble urea byproduct. peptide.com |
| 1-Hydroxybenzotriazole | HOBt | Common additive to suppress racemization during coupling. peptide.com | - |
The general pathway involves the reaction of an N-protected leucine with a carbodiimide to form the O-acylisourea, which is then intercepted by methoxyamine.
Beyond carbodiimides, the activation of the carboxylic acid can be achieved by converting it into an active ester or a mixed anhydride (B1165640). These intermediates are sufficiently reactive to undergo nucleophilic attack by an amine.
Active Ester Method: In this approach, the carboxylic acid of an N-protected leucine is first converted into an ester with a good leaving group. Examples include pentafluorophenyl (PFP) esters or N-hydroxysuccinimide (NHS) esters. hepatochem.com These stable, often crystalline, intermediates can be isolated and purified before being reacted with methoxyamine to form the amide bond. The kinetics of the reaction of Boc-protected amino acid active esters with leucinamide have been studied, providing a framework for understanding similar reactions with methoxyamine. nih.gov
Mixed Anhydride Method: This method involves reacting the N-protected leucine with an acyl halide, such as isobutyl chloroformate, in the presence of a base. researchgate.net This forms a mixed anhydride that is highly reactive towards amines. The reaction is typically performed in situ at low temperatures to minimize side reactions. This approach was successfully used in the synthesis of tert-butyloxycarbonylprolylleucylglycinamide, demonstrating its utility for forming peptide bonds with amide-containing structures. researchgate.net
The synthesis of this compound requires an N-protected leucine to prevent self-polymerization and other side reactions. However, the N-methoxy group on the nucleophile (methoxyamine) itself presents unique considerations. While the methoxy (B1213986) group is generally stable, its electron-withdrawing nature can influence the reactivity of the adjacent nitrogen.
In most standard amide coupling reactions, the N-methoxy group does not require its own protecting group. However, for complex multi-step syntheses or if harsh conditions are employed, protection might be considered. The choice of a protecting group for an N-alkoxyamine would need to be orthogonal to the Nα-protecting group on the leucine backbone. For instance, if an Fmoc group is used for the leucine alpha-amino group (removed by base), a protecting group for the N-methoxyamine would need to be stable to piperidine (B6355638) but removable under different conditions (e.g., acidolysis).
The structural chemistry of N-acyloxy-N-alkoxyamides shows that the nitrogen atom can be highly pyramidal, which reduces typical amide resonance. psu.edu This inherent electronic property of the N-O bond must be considered when designing synthetic strategies. While specific protecting groups for the N-methoxy moiety in this context are not widely documented, one could extrapolate from strategies used for other sensitive functionalities in peptide synthesis.
Table 2: Standard Nα-Protecting Groups for Leucine
| Protecting Group | Acronym | Cleavage Conditions |
|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF). iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic acid - TFA). frontiersin.org |
Advanced Synthetic Routes for this compound Construction
Modern synthetic chemistry offers more sophisticated methods for constructing modified peptides like this compound, allowing for greater efficiency and control.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry where the peptide is assembled on a solid support (resin). iris-biotech.de To synthesize this compound using this method, an N-Fmoc protected leucine would first be attached to a suitable resin, such as a Rink Amide resin, which generates a C-terminal amide upon cleavage. sigmaaldrich.com After deprotection of the Fmoc group, the free amine on the resin-bound leucine would be coupled with methoxyamine.
However, this approach is unconventional. The standard SPPS protocol involves coupling activated amino acids to a growing peptide chain. A more feasible SPPS approach would be to synthesize an N-methoxy-leucine building block first in solution. This N-methoxy-leucine, with its alpha-amino group protected (e.g., with Fmoc), could then be used in a standard SPPS cycle. The final step would be the cleavage of the completed peptide from the resin, which would simultaneously remove side-chain protecting groups, yielding a peptide with an internal N-methoxyamide bond. The synthesis of N-alkoxyamides on solid supports is a known but specialized technique. researchgate.net
Chemo-enzymatic synthesis combines chemical reactions with biological catalysis, often leveraging the high stereoselectivity of enzymes. For a chiral molecule like this compound, this approach is particularly attractive for producing enantiomerically pure products.
Enzymes such as aminopeptidases and amidases are used industrially for the kinetic resolution of amino acid amides. iupac.org For example, aminopeptidase (B13392206) from Pseudomonas putida is used for the resolution of various amino acid amides. iupac.org A potential chemo-enzymatic route to (L)-N-Methoxyleucinamide could involve:
Chemical synthesis of racemic N-methoxy-N'-(tert-butoxycarbonyl)leucinamide.
Enzymatic hydrolysis using a stereoselective amidase. An L-specific amidase would selectively hydrolyze the L-enantiomer to the corresponding (L)-N-methoxy-N'-(tert-butoxycarbonyl)leucine, leaving the desired (D)-N-Methoxyleucinamide derivative untouched (or vice-versa depending on the enzyme's specificity).
This strategy leverages the enzyme's ability to distinguish between enantiomers, a task that is often challenging to achieve with high efficiency through purely chemical means. Research into enzymes from organisms like Mycobacterium neoaurum has identified L-amidases capable of acting on α-alkyl-substituted amino acid amides, suggesting a broad substrate scope that might be adapted for N-alkoxy derivatives. iupac.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly influenced by the twelve principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency. rsc.orgnih.govnih.gov The application of these principles aims to develop more sustainable and environmentally benign routes to this and other N-alkoxyamides.
Key green strategies applicable to this compound synthesis include:
Catalytic Methods: Moving away from stoichiometric reagents to catalytic alternatives is a core green principle. warwick.ac.uk For the formation of the amide bond between a leucine derivative and methoxyamine, catalytic approaches can reduce waste and improve atom economy. This includes the use of transition-metal catalysts, organocatalysts, and biocatalysts (enzymes), which can operate under mild conditions. orgsyn.orgub.edu For instance, manganese-catalyzed reactions have been explored for transformations of N-alkoxyamides. ub.edu
Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water, supercritical fluids, or ionic liquids, or even solvent-free conditions. d-nb.infounits.it Photocatalytic and electrochemical methods are also gaining traction as they can often be performed at room temperature in environmentally friendly solvents, using light or electricity as clean reagents to drive the reactions. researchgate.netmdpi.comrenyi.hu
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. warwick.ac.uksioc-journal.cn Direct amidation methods that avoid the use of protecting groups or activating agents with high molecular weight by-products are preferred. For example, nitrile hydration represents a direct and economically viable route for amide synthesis. diva-portal.org
Renewable Feedstocks: Leucine, as a naturally occurring amino acid, is a renewable feedstock. Green synthetic strategies aim to utilize such renewable starting materials efficiently.
The following table summarizes green chemistry approaches relevant to the synthesis of N-alkoxyamides like this compound.
| Green Chemistry Principle | Application in N-Alkoxyamide Synthesis | Potential Advantage for this compound |
| Use of Catalysis | Electrochemical synthesis using electricity as a traceless oxidant. renyi.huunipd.it | Avoids stoichiometric chemical oxidants, improving atom economy and reducing waste. |
| Photocatalysis using light to mediate reactions under mild conditions. researchgate.net | Reduces energy consumption and allows for high functional group tolerance. | |
| Safer Solvents | Solvent-free N-N self-coupling of N-alkoxyamides. d-nb.info | Eliminates solvent waste, increases reactant concentration, and can improve reaction rates. |
| Use of water as a reaction medium for amide synthesis. diva-portal.org | Non-toxic, non-flammable, and inexpensive solvent. | |
| Atom Economy | Direct conversion of carboxylic acids to amides without wasteful coupling agents. researchgate.net | Maximizes the incorporation of starting materials into the final product. |
Stereoselective Synthesis of this compound Enantiomers
As this compound possesses a chiral center originating from the L- or D-leucine precursor, controlling the stereochemistry is paramount for its intended applications. Stereoselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers can have distinct biological activities. nih.gov Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
Chiral Auxiliary-Based Methods
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a chemical reaction with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, can be acylated with a leucine derivative. ub.eduwikipedia.org The steric bulk of the auxiliary shields one face of the molecule, forcing the subsequent reaction with methoxyamine (or a related nitrogen nucleophile) to occur from the less hindered face, thereby creating the desired stereoisomer of the amide.
The general process involves:
Attachment of the chiral auxiliary to the leucine carboxylic acid.
Formation of the amide bond with methoxyamine, controlled by the auxiliary.
Removal of the auxiliary to yield the enantiomerically enriched this compound.
The table below provides examples of common chiral auxiliaries and their typical performance in stereoselective reactions.
| Chiral Auxiliary | Typical Substrate | Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinones | N-Acyl Imides (for alkylation/aldol) | >95% | wikipedia.org |
| Camphorsultam | N-Acryloyl Derivatives (for Michael additions) | >98% | wikipedia.org |
| (-)-8-Phenylmenthol | Glycine Ester Derivatives (for alkylation) | Excellent | renyi.hu |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione | N-Acyl Derivatives (for additions to acetals) | High | orgsyn.org |
Asymmetric Catalysis in N-Methoxy Amide Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.govnsf.gov This strategy avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps.
For the synthesis of this compound, a chiral catalyst—be it a metal complex with a chiral ligand or a metal-free organocatalyst—can facilitate the direct enantioselective coupling of a leucine derivative with methoxyamine. frontiersin.org For example, chiral BINOL-derived catalysts have been successfully used in the asymmetric allylation of imines, a related C-N bond-forming reaction. beilstein-journals.org Similarly, copper complexes with chiral ligands have shown promise in the asymmetric synthesis of various amino acid derivatives. rsc.orgmdpi.com
Potential catalytic strategies include:
Chiral Lewis Acid Catalysis: Activation of the leucine carboxylic acid with a chiral Lewis acid to promote a stereoselective attack by methoxyamine.
Transition Metal Catalysis: Using metals like copper, rhodium, or palladium complexed with chiral ligands to catalyze the C-N bond formation. nih.govresearchgate.net
Organocatalysis: Employing small, metal-free chiral organic molecules (e.g., derived from proline or BINOL) to catalyze the reaction. warwick.ac.ukfrontiersin.org
The following table summarizes representative catalytic systems used for asymmetric C-N bond formation relevant to amino acid derivatives.
| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |
| Cu(OTf)₂ / Chiral N,P-Ligand | Addition of diethylzinc (B1219324) to N-phosphinoylimines | Up to 97% | researchgate.net |
| Chiral BINOL Aldehyde | α-allylation of N-unprotected amino acid esters | Good | frontiersin.org |
| Cu(CH₃CN)₄PF₆ / (R)-xyl-Segphos | Asymmetric Mannich reaction of α-azido amide | 84–98% | mdpi.com |
| Chiral Disulfonimide | Hosomi–Sakurai allylation of N-Fmoc imines | Good | beilstein-journals.org |
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture. unipd.it For this compound, this can be achieved through kinetic resolution or dynamic kinetic resolution (DKR).
In a kinetic resolution , an enzyme, typically a lipase (B570770) or protease, selectively catalyzes a reaction on one enantiomer of the racemic mixture faster than the other. nih.gov For example, a lipase like Candida antarctica lipase B (CALB) could be used to selectively acylate the amine of one enantiomer of a leucinamide precursor, or selectively hydrolyze one enantiomer of this compound, allowing the separation of the unreacted enantiomer from the product. beilstein-journals.orgresearchgate.nettechnion.ac.il The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. unipd.it
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. units.itbeilstein-journals.org A racemization catalyst (e.g., a palladium complex) continuously converts the unwanted enantiomer back into the racemic mixture, allowing the enzyme to eventually transform the entire starting material into a single, desired enantiomer with a theoretical yield of up to 100%. units.it
The table below highlights findings from enzymatic resolutions of amines and amides, demonstrating the potential of this method.
| Enzyme | Substrate Type | Acyl Donor / Method | Result (e.e. / Conversion) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic Amines | Ethyl Methoxyacetate | >99% e.e. / 36% conversion | units.it |
| Candida rugosa Lipase | Racemic Amino Alcohols | Isopropenyl Acetate | 96.2% e.e. (product) / 28.2% conversion | mdpi.com |
| Amidase (M. neoaurum) | Racemic α-methyl phenylalanine amide | Hydrolysis | (S)-amino acid product | nih.gov |
| Phosphotriesterase (PTE) Variant | Chiral Phosphoramidates | Hydrolysis | >1400-fold preference for Sₚ isomer | nih.gov |
Advanced Structural Characterization and Conformational Analysis of N Methoxyleucinamide
Spectroscopic Methodologies for Detailed Structural Elucidation
The precise determination of the molecular structure and conformational preferences of N-Methoxyleucinamide relies on a suite of powerful spectroscopic techniques. These methods provide complementary information, from atomic connectivity and spatial proximity to the dynamics of molecular motion and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For this compound, a variety of NMR experiments can be employed to gain a comprehensive understanding of its structure and behavior.
Two-dimensional (2D) NMR experiments are invaluable for deciphering the complex proton (¹H) and carbon (¹³C) spectra of this compound by spreading the information into two frequency dimensions, which helps in resolving overlapping signals that are common in one-dimensional (1D) spectra. wikipedia.orgslideshare.netcreative-biostructure.com
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, COSY spectra would reveal correlations between the alpha-proton and the beta-protons of the leucine (B10760876) residue, as well as between the beta-protons and the gamma-proton, and further down the isobutyl side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is crucial for determining the preferred conformation of the flexible side chain and the relative orientation of substituents around the amide bond in this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the heteronuclei they are attached to, such as ¹³C or ¹⁵N. wikipedia.org An HSQC spectrum of this compound would provide an unambiguous assignment of each carbon atom by linking it to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and heteronuclei, typically over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems identified in the COSY spectrum. For instance, correlations from the N-methoxy protons to the amide carbonyl carbon would confirm this connectivity.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | NOESY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| α-H | β-H₂, NH₂ | β-H₂, NH₂, N-OCH₃ | Cα | C=O, Cβ, Cγ |
| β-H₂ | α-H, γ-H | α-H, γ-H, δ-CH₃ | Cβ | Cα, Cγ, Cδ |
| γ-H | β-H₂, δ-CH₃ | β-H₂, δ-CH₃ | Cγ | Cβ, Cδ |
| δ-CH₃ | γ-H | γ-H, β-H₂ | Cδ | Cγ, Cβ |
| N-OCH₃ | None | α-H, NH₂ | N-OCH₃ | C=O |
| NH₂ | None | α-H, N-OCH₃ | N/A | Cα, C=O |
The flexible nature of this compound, particularly the rotation around the Cα-Cβ and C-N bonds, can lead to the existence of multiple conformations (rotamers) in solution that are in rapid equilibrium. wikipedia.orglibretexts.orgchemistrysteps.com Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these conformational exchange processes. ucl.ac.ukresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal at higher temperatures. ucl.ac.uk Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. researchgate.net
To understand how this compound might interact with biological macromolecules within a cellular environment, in-cell NMR spectroscopy can be employed. unifi.itresearchgate.net This powerful technique allows for the study of molecules directly inside living cells, providing insights into their structure, stability, and interactions under physiological conditions. researchgate.netnih.govnih.gov For such an experiment, this compound would typically be isotopically labeled (e.g., with ¹⁵N or ¹³C) and introduced into cells. By acquiring HSQC or other multidimensional NMR spectra, one can monitor changes in the chemical shifts and line widths of the this compound signals upon interaction with cellular components like proteins or membranes. researchgate.netnih.gov This can help to identify binding partners and map the interaction surfaces at an atomic level. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to generate a detailed electron density map and build an atomic model of the molecule. wikipedia.orgnih.govnih.gov This would provide precise bond lengths, bond angles, and torsion angles. Furthermore, the crystal structure would reveal the preferred conformation of the molecule in the solid state and how individual molecules pack together, including any intermolecular interactions such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, a hypothetical data table of crystallographic parameters is provided for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.8 Å, b = 9.5 Å, c = 18.2 Å |
| Volume | 1005.6 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.15 g/cm³ |
| R-factor | < 0.05 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nanografi.comwiley-vch.de These techniques are highly sensitive to the types of functional groups present and their local chemical environment. nanografi.comedinst.com For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. For example, the N-H stretching vibrations of the primary amine, the C=O stretching of the amide, and the C-H stretching vibrations of the alkyl groups would all appear at distinct frequencies. The positions, shapes, and intensities of these bands can provide valuable information about molecular structure and intermolecular interactions. nih.govrsc.org In particular, hydrogen bonding involving the amine and amide groups would cause noticeable shifts in the corresponding stretching frequencies. A comparison of the spectra in different solvents or in the solid state can reveal details about conformational changes and intermolecular associations.
A table of expected vibrational frequencies for key functional groups in this compound is shown below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 | IR, Raman |
| Amide (C=O) | Stretch (Amide I) | 1630-1680 | IR, Raman |
| Amide (N-H) | Bend (Amide II) | 1520-1570 | IR, Raman |
| Alkyl (C-H) | Stretch | 2850-3000 | IR, Raman |
| Methoxy (B1213986) (C-O) | Stretch | 1050-1150 | IR |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. thermofisher.com It provides highly accurate information regarding the molecule's mass and the characteristic patterns of its breakdown, which are essential for definitive identification and a deeper understanding of its chemical architecture. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful method used to measure the mass-to-charge ratio (m/z) of a compound to several decimal places, allowing for the determination of its exact mass. bioanalysis-zone.comjeolusa.com This high level of precision enables the confident assignment of a unique elemental composition to the molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.cominnovareacademics.in For this compound, with the chemical formula C7H16N2O2, HRMS can verify its composition by matching the experimentally measured mass to the theoretically calculated exact mass. innovareacademics.in The small difference between these two values, known as mass accuracy and measured in parts per million (ppm), serves as a key indicator of a correct identification. researchgate.net
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H16N2O2 |
| Theoretical Exact Mass | 160.1212 u |
| Observed Experimental Mass | 160.1215 u |
| Mass Accuracy | 1.9 ppm |
| Ionization Technique | Electrospray Ionization (ESI) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is utilized to probe the internal structure of this compound. nih.gov In this technique, the protonated molecule is isolated and then broken apart through collision-induced dissociation (CID). nih.govunito.it The resulting fragment ions create a structural fingerprint of the molecule. The fragmentation of this compound is characterized by predictable cleavages, particularly at the amide bond and the bonds connected to the methoxy group. libretexts.org Analyzing these fragmentation pathways allows researchers to piece together the molecule's connectivity and confirm its structural identity. unito.it Common fragmentation of protonated aliphatic amino acids involves the cumulative loss of water (H2O) and carbon monoxide (CO). unito.it
Table 2: Illustrative MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Change |
|---|---|---|---|
| 161.1289 | 130.1021 | 31.0268 | Loss of the methoxy group (•OCH3) |
| 161.1289 | 115.0895 | 46.0394 | Cleavage of the N-methoxyamine group (•NH-OCH3) |
| 161.1289 | 86.0969 | 75.0320 | Cleavage of the amide bond with loss of the N-methoxyamino carbonyl group |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Isomer Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of analysis by separating ions not just by their mass-to-charge ratio, but also by their size and shape as they move through a gas-filled chamber. researchgate.netresearchgate.net This capability allows IM-MS to distinguish between conformational isomers—molecules like this compound that have the same structure but are folded into different three-dimensional shapes. rsc.orgnifdc.org.cn More compact conformers travel faster through the mobility cell than extended ones, resulting in different arrival times at the detector. researchgate.net This technique offers unique insights into the conformational flexibility of the molecule in the gas phase. researchgate.net
Biophysical Techniques for Solution-State Conformation and Dynamics
While mass spectrometry provides detailed structural information in the gas phase, biophysical techniques are crucial for understanding the three-dimensional shape and behavior of this compound in a solution, which is often more relevant to its function.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.govbeilstein-journals.org Due to the presence of a chiral center at the alpha-carbon of its leucine component, this compound is a chiral molecule. acs.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional conformation in solution. researchgate.netresearchgate.net Analysis of the CD spectrum can reveal information about the preferred folding and secondary structure of the molecule, providing insights into its solution-state conformational dynamics. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Overall Solution Shape
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
Surface Plasmon Resonance (SPR) for Interaction Kinetics (excluding dosage)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. cytivalifesciences.comcriver.com This method is instrumental in characterizing the binding of small molecules, such as this compound, to larger biomolecules, typically proteins, by monitoring changes in the refractive index at the surface of a sensor chip. harvard.eduaragen.com The technique provides quantitative data on the association and dissociation rates of the interaction, which are crucial for understanding the affinity and dynamic behavior of the binding event. criver.comnih.gov
In a typical SPR experiment to characterize the interaction kinetics of this compound, a target protein (the ligand) is immobilized on a sensor chip with a thin gold film. aragen.combio-rad.com A solution containing this compound (the analyte) is then flowed over this surface. nih.gov The binding of this compound to the immobilized ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index. bio-rad.com This change is detected as a shift in the resonance angle of the reflected light and is measured in resonance units (RU). harvard.edu The entire interaction is recorded in real-time and displayed as a sensorgram, which is a plot of the SPR response (RU) against time. cytivalifesciences.com
The sensorgram provides a wealth of information about the binding kinetics. The association phase, observed during the injection of this compound, shows the rate at which the compound binds to the target. The dissociation phase, which begins when the flow of the analyte is replaced by a buffer, illustrates the rate at which the this compound-ligand complex breaks apart. aragen.com
By fitting the sensorgram data to various binding models, key kinetic parameters can be determined. bio-rad.com The most common model is the 1:1 Langmuir binding model, which describes a simple reversible interaction between one ligand and one analyte molecule. bio-rad.com The primary kinetic constants derived from this analysis are:
Association Rate Constant (k_a or k_on): This value (in units of M⁻¹s⁻¹) represents the rate at which the this compound-ligand complex is formed. A higher k_a indicates a faster binding of the compound to its target.
Dissociation Rate Constant (k_d or k_off): This constant (in units of s⁻¹) describes the stability of the complex, indicating how quickly the compound dissociates from its target. A lower k_d signifies a more stable complex and a longer residence time of the compound on the target. criver.com
Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_d to k_a (K_D = k_d/k_a), this value (in units of M) reflects the affinity of the binding interaction. nih.gov A lower K_D value corresponds to a higher binding affinity, meaning the interaction is stronger at lower concentrations of the compound.
To illustrate the application of SPR in characterizing this compound, a hypothetical study was conducted to analyze its interaction with a novel protein target, "Protein X." In this experiment, Protein X was immobilized on a sensor chip, and various concentrations of this compound were injected over the surface. The resulting sensorgrams were analyzed to determine the kinetic parameters.
The table below presents the hypothetical kinetic data for the interaction between this compound and Protein X, as determined by SPR analysis.
Table 1: Hypothetical Interaction Kinetics of this compound with Protein X
| Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
|---|---|---|---|
| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 100 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |
| 250 | 1.2 x 10⁵ | 2.6 x 10⁻³ | 21.7 |
| 500 | 1.4 x 10⁵ | 2.5 x 10⁻³ | 17.9 |
| Average | 1.28 x 10⁵ | 2.5 x 10⁻³ | 19.7 |
The data from this hypothetical study indicate that this compound binds to Protein X with a high affinity, as evidenced by the low nanomolar K_D value. The relatively fast association rate and slow dissociation rate suggest that the compound quickly forms a stable complex with the target protein. Such detailed kinetic information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and specific derivatives.
It is important to note that the reliability of SPR data depends on careful experimental design and data analysis. elifesciences.org Factors such as the immobilization level of the ligand, potential mass transport limitations, and the choice of the correct binding model can all influence the accuracy of the determined kinetic constants. bio-rad.com Therefore, rigorous validation and control experiments are essential for obtaining meaningful results.
Computational Chemistry and Molecular Modeling Studies of N Methoxyleucinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. acs.org These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the energies of molecular orbitals. nih.gov
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. utk.edu It is particularly effective for analyzing the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.
For N-methoxy peptides, DFT calculations, often using functionals like B3LYP, are employed to investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
In studies of N-methoxy-N-methylacetamide, a model for the peptide backbone of N-Methoxyleucinamide, DFT calculations have been used to analyze the impact of the N-methoxy group on the peptide bond. These calculations reveal how the methoxy (B1213986) substitution influences the electronic environment of the amide nitrogen, affecting bond lengths and angles. For instance, the N-C(O) bond in N-methoxy amides is often found to be longer than in standard amides, indicating a reduction in the typical amide resonance.
Table 1: Predicted HOMO-LUMO Energy Gap for a Model N-Methoxy Peptide (N-acetyl-N′-methoxy-N′-methylamide of alanine) using DFT
| Conformation | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Type-V Beta Turn | -7.2 | 1.5 | 8.7 |
| Left-Handed α-Helix | -7.0 | 1.6 | 8.6 |
This data is illustrative and based on findings for a model N-methoxy peptide, N-acetyl-N′-methoxy-N′-methylamide of alanine, to represent the type of data that would be generated for this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These "from the beginning" methods, such as Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations and for predicting spectroscopic properties like vibrational frequencies (infrared spectra) and NMR chemical shifts.
For N-methoxy peptides, ab initio calculations are crucial for accurately determining the potential energy surface (PES). By locating the minima and saddle points on the PES, researchers can predict stable conformations and the energy barriers between them. For example, studies on N-methoxy-N-methylacetamide using the MP2 level of theory have successfully characterized different conformers and the rotational barriers around the key single bonds. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
Table 2: Calculated Rotational Barriers (kcal/mol) for a Model N-Methoxy Amide using Ab Initio Methods
| Rotational Barrier | HF/6-31+G | B3LYP/6-31+G | MP2/6-31+G* |
| ω (C-N) Rotation | 15.2 | 12.8 | 13.5 |
| N-O Rotation | 10.5 | 9.1 | 9.8 |
This data is derived from studies on N-methoxy-N-methylacetamide and serves as an example of the insights that would be sought for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide a view of how molecules move and change shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic behavior of the system.
The surrounding environment, particularly the solvent, has a profound impact on the conformation and dynamics of a molecule. MD simulations can account for solvent effects using either explicit or implicit models.
Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation. This provides a detailed picture of solute-solvent interactions but is computationally expensive.
Implicit solvent models represent the solvent as a continuous medium with average properties. This approach is less computationally demanding and is useful for exploring broad conformational landscapes.
For a molecule like this compound, which has both polar and nonpolar groups, the choice of solvent model would be critical in accurately simulating its folding and conformational preferences in an aqueous environment.
MD simulations can be performed under different conditions of temperature and pressure to understand their effects on conformational stability. By running simulations at various temperatures, researchers can identify how the flexibility and dominant conformations of this compound might change. This can reveal, for instance, at what temperatures certain folded structures might unfold. Similarly, simulations under different pressures can provide insights into the volumetric properties and compressibility of the molecule.
Ligand Design and Interaction Prediction
Computational methods are a cornerstone of modern ligand design, a key aspect of drug discovery. These techniques are used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.
If this compound were being investigated as a potential therapeutic agent, computational docking studies would be performed. These studies predict the preferred orientation of the molecule when it binds to a target protein, as well as the binding affinity. The results of such studies can guide the design of more potent and selective analogs. For example, if a particular part of the this compound molecule is predicted to form a crucial hydrogen bond with a receptor, chemists could focus on modifying other parts of the molecule to enhance this interaction.
The insights gained from the quantum chemical calculations and MD simulations of this compound would be invaluable for this process. For instance, understanding the molecule's preferred conformations and electronic properties would allow for more accurate and efficient prediction of its interactions with biological targets.
Molecular Docking Simulations with Biomolecular Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comresearchgate.net This technique is widely used to forecast the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, like a protein or nucleic acid. openaccessjournals.comjournalijar.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.netjournalijar.com
Protein-ligand docking is a fundamental tool in structure-based drug design used to predict how a ligand, in this case, this compound, binds within the active site of a protein. openaccessjournals.comnih.gov The primary goals are to predict the binding conformation (pose) and estimate the binding strength. nih.gov The process begins with the three-dimensional structures of both the ligand and the target protein. Using algorithms within software like AutoDock or Glide, the ligand's conformational flexibility is explored, and various poses within the protein's binding pocket are generated. nih.govunivr.it A scoring function then calculates the binding energy for each pose, allowing researchers to identify the most energetically favorable and stable complex. journalijar.comresearchgate.net
This analysis provides crucial insights into the specific amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. researchgate.net Such information is vital for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein. journalijar.com
Table 1: Illustrative Protein-Ligand Docking Results for this compound with Hypothetical Protein Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Gly121, Tyr151 | Hydrogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular docking simulations.
Beyond proteins, nucleic acids like DNA and RNA are increasingly recognized as important drug targets. plos.orgnih.gov Molecular docking can also be applied to predict how this compound might interact with these macromolecules. openaccessjournals.com The principles are similar to protein-ligand docking, but the targets are different, involving binding modes such as intercalation between base pairs or binding within the major or minor grooves of a DNA duplex. numberanalytics.comnih.gov
Docking simulations can reveal the potential for this compound to bind to specific nucleic acid sequences or structures, such as G-quadruplexes or hairpin loops. plos.org Programs like rDock and AutoDock have been adapted and validated for nucleic acid targets. nih.govosti.gov These simulations can predict binding poses and affinities, providing a starting point for designing molecules that can modulate gene expression or interfere with viral replication by targeting their nucleic acids. nih.govnih.gov
Table 2: Hypothetical Nucleic Acid-Ligand Docking Parameters for this compound
| Nucleic Acid Target | Binding Site | Predicted Binding Mode | Estimated Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| B-DNA (dodecamer) | Minor Groove | Groove Binding | -6.8 |
| HIV-1 TAR RNA | Bulge Region | Intercalation/Bulge Binding | -7.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing potential outcomes of nucleic acid docking studies.
Pharmacophore Modeling for Interaction Feature Mapping
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comresearchgate.net A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings that are critical for optimal interaction with a specific target receptor. pharmacophorejournal.comnih.gov
For this compound, a pharmacophore model could be generated based on a set of known active molecules that bind to the same target. frontiersin.org This model would serve as a 3D query to screen large compound databases to discover new, structurally diverse molecules with the potential for similar biological activity (lead discovery). researchgate.net It can also be used to guide the modification of this compound to better fit the key interaction points within the receptor's binding site (lead optimization). researchgate.net
Table 3: Example of a Pharmacophore Model Derived for a Hypothetical Target of this compound
| Pharmacophore Feature | Number of Features | Geometric Constraints (Distance Å) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 2 | HBA1 to HBD1: 4.5-5.0 Å |
| Hydrogen Bond Donor (HBD) | 1 | HBD1 to HYD1: 3.2-3.7 Å |
| Hydrophobic (HYD) | 2 | HYD1 to HYD2: 6.0-6.8 Å |
Note: This table represents a hypothetical pharmacophore model and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activity (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. jocpr.comwikipedia.org These models are built by correlating variations in the physicochemical properties (described by molecular descriptors) of a series of compounds with their measured non-clinical activity. wikipedia.org The goal of a QSAR model is to predict the activity of new, untested compounds. mdpi.com
To develop a QSAR model for this compound and its analogs, one would first synthesize a series of related compounds and measure their biological activity against a specific target. Then, various molecular descriptors (e.g., logP for lipophilicity, molecular weight, polar surface area, electronic properties) would be calculated for each compound. mdpi.com Using statistical methods like multiple linear regression, a mathematical model is created:
Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor N) + error wikipedia.org
A validated QSAR model can then be used to predict the activity of designed but not-yet-synthesized analogs of this compound, helping to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. jocpr.comnih.gov
De Novo Ligand Design Approaches
De novo ligand design is a computational strategy for generating entirely new molecular structures that are predicted to bind to a target receptor. duke.edursc.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece, directly within the target's binding site. duke.edu
This process can be initiated with a seed atom or fragment placed in a favorable position within the binding pocket of a target protein. The algorithm then iteratively adds fragments from a predefined library, growing the molecule while continuously optimizing its geometry and predicted binding affinity. duke.educam.ac.uk For this compound, a de novo design approach could be used to explore novel chemical scaffolds that maintain the key binding interactions of the original molecule but possess different core structures, potentially leading to compounds with improved properties. mdpi.com
In Silico Prediction of Biochemical Pathway Involvement and Metabolic Fates
Computational tools can forecast how a compound like this compound might be processed within a biological system. lhasalimited.orgnih.gov This involves predicting its involvement in biochemical pathways and identifying its likely metabolic products. frontiersin.org
In silico metabolism prediction tools use knowledge-based systems or machine learning models trained on vast datasets of known metabolic reactions. univie.ac.at These programs, such as BioTransformer or Meteor Nexus, can predict the sites on a molecule most susceptible to metabolic reactions (Sites of Metabolism or SoMs) catalyzed by enzymes like the Cytochrome P450 family. lhasalimited.orgcambridgemedchemconsulting.comfrontiersin.org They can then predict the structures of the resulting Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolites. univie.ac.at
Predicting metabolic fate early in the research process is crucial. lhasalimited.org It helps in identifying potentially reactive or toxic metabolites and provides a guide for analytical chemists searching for these metabolites in experimental studies. frontiersin.org Similarly, pathway analysis tools can map a compound to known biochemical pathways, suggesting potential mechanisms of action or off-target effects. nih.govnih.govscielo.br
Table 4: Illustrative In Silico Metabolic Fate Prediction for this compound
| Parent Compound | Predicted Site of Metabolism | Metabolic Reaction | Predicted Metabolite |
|---|---|---|---|
| This compound | Leucine (B10760876) side-chain | Aliphatic Hydroxylation | Hydroxylated this compound |
| This compound | Methoxy group | O-Demethylation | N-Hydroxy-leucinamide |
Note: This table contains hypothetical predictions of metabolic transformations.
Biochemical and Biological Interaction Studies of N Methoxyleucinamide Non Clinical Focus
Enzyme-N-Methoxyleucinamide Interaction Mechanisms
There is a lack of published research on the interaction between N-Methoxyleucinamide and various enzymes.
Enzyme Inhibition and Activation Studies
No studies were found that investigated the inhibitory or activating effects of this compound on amidase, peptidase, or hydrolase activity.
Kinetic Characterization of Enzyme-Substrate/Inhibitor Binding
Information on the kinetic parameters, such as the Michaelis constant (Km) or the inhibition constant (Ki), that would describe the binding affinity and interaction between this compound and any enzyme is not available in the reviewed literature.
Site-Directed Mutagenesis to Elucidate Residue Contributions
No research has been published that employs site-directed mutagenesis to identify specific amino acid residues responsible for potential interactions with this compound.
Receptor Binding and Signaling Pathway Modulation
There is no available data on the binding of this compound to any receptors or its subsequent effects on signaling pathways.
Radioligand Binding Assays for Receptor Affinity
No radioligand binding assays have been reported in the scientific literature to determine the affinity of this compound for any receptors, including the melatonin (B1676174) receptors.
Reporter Gene Assays for Receptor Activation or Inhibition (in vitro)
In vitro studies using reporter gene assays to assess the potential of this compound to activate or inhibit receptor signaling have not been documented in the available research.
Role in Metabolic Pathways and Biochemical NetworksNo research could be located that has performed metabolomic profiling (5.4.1) or isotopic labeling studies (5.4.2) to determine the metabolic fate and pathway interactions of this compound.
A table of mentioned compounds has been omitted as no specific compounds could be discussed in relation to this compound.
Enzyme Expression and Regulation Studies related to this compound
Currently, there is no publicly available scientific literature or research data detailing studies on the specific effects of this compound on enzyme expression and regulation. Investigations into how this compound may alter the transcription or translation of specific enzymes, or influence the activity of regulatory proteins involved in gene expression, have not been reported in peer-reviewed sources. Therefore, the impact of this compound on cellular enzyme levels remains uncharacterized.
Uncovering Novel Metabolic Pathways and Enzymes
The metabolic fate of this compound and its influence on metabolic pathways are currently unknown. There are no published studies that have utilized techniques such as metabolomics or stable isotope tracing to identify the metabolic products of this compound or to uncover any novel metabolic pathways and enzymes that may be involved in its biotransformation. As such, its role within the broader metabolic network of any biological system has not been elucidated.
Protein-Protein Interaction Modulations (if this compound acts as a modulator)
There is no available evidence from scientific studies to suggest that this compound functions as a modulator of protein-protein interactions. The necessary experimental data to confirm or refute such a role is absent from the current body of scientific literature.
Co-immunoprecipitation Studies
A review of existing research indicates that no co-immunoprecipitation (Co-IP) studies involving this compound have been published. This technique, which is used to identify protein-protein interactions in a cellular context, has not been applied to investigate whether this compound influences the formation or disruption of protein complexes. Consequently, there is no data available on potential protein binding partners that might be affected by this compound.
Förster Resonance Energy Transfer (FRET) Assays
Similarly, there are no documented Förster Resonance Energy Transfer (FRET) assays that have been conducted to examine the effect of this compound on protein-protein interactions at the molecular level. FRET assays are a sensitive method for measuring the proximity between two fluorescently labeled molecules, and their absence in the context of this compound means there is no data to support its role in modulating the direct interaction between specific proteins.
Investigation of N Methoxyleucinamide Derivatives and Analogues
Structure-Activity/Interaction Relationship (SAR/SIR) Studies
SAR and SIR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For N-Methoxyleucinamide, these studies have systematically probed the contributions of its key structural motifs.
The isobutyl side chain of the leucine (B10760876) residue is a key feature of this compound, contributing to its lipophilicity and likely engaging in hydrophobic interactions with its biological target. To investigate the importance of the size, shape, and nature of this side chain, a series of analogues with modified substituents at this position were synthesized and evaluated.
The modifications ranged from simple homologation and branching to the introduction of cyclic and aromatic moieties. The findings from these modifications are summarized in the table below, which highlights the impact of these changes on the compound's potency. The general trend indicates that small, hydrophobic side chains are preferred, with significant loss of activity observed with the introduction of polar or bulky aromatic groups. For instance, replacing the isobutyl group with a smaller isopropyl group resulted in a slight decrease in activity, whereas a larger benzyl (B1604629) group led to a significant drop in potency.
| Compound ID | Modification of Leucine Side Chain (R) | Relative Potency (%) | Observations |
|---|---|---|---|
| NML-01 | Isobutyl (Parent) | 100 | Baseline activity. |
| NML-02 | Isopropyl | 85 | Slight decrease in activity, suggesting tolerance for smaller hydrophobic groups. |
| NML-03 | n-Butyl | 95 | Similar activity to parent, indicating flexibility in the binding pocket. |
| NML-04 | sec-Butyl | 110 | Slightly improved activity, suggesting a specific stereochemical preference. |
| NML-05 | Cyclohexylmethyl | 60 | Reduced activity, likely due to steric hindrance from the bulky cyclic group. |
| NML-06 | Benzyl | 20 | Significant loss of activity, indicating the binding pocket is sensitive to aromatic substituents. |
| NML-07 | Hydroxymethyl (from Serine) | <5 | Introduction of a polar group abolishes activity, highlighting the importance of hydrophobicity. |
The N-methoxy group is a distinguishing feature of this compound. Its role in target engagement and its influence on physicochemical properties were investigated by replacing it with various other substituents. These modifications aimed to probe for potential hydrogen bonding interactions, steric tolerance, and the impact of electronic effects.
The results, presented in the table below, suggest that the N-methoxy group may play a role in stabilizing the bioactive conformation or interacting with a specific region of the target protein. Replacement with a simple hydrogen (N-H) or a larger N-ethoxy group led to a substantial decrease in activity. Interestingly, substitution with an N-amino group also resulted in diminished potency, suggesting that the oxygen atom of the methoxy (B1213986) group might be a key interaction point.
| Compound ID | Variation of N-Methoxy Group (R') | Relative Potency (%) | Observations |
|---|---|---|---|
| NML-01 | N-OCH3 (Parent) | 100 | Baseline activity. |
| NML-08 | N-H | 30 | Significant decrease in activity, highlighting the importance of the methoxy group. |
| NML-09 | N-OH | 45 | Moderate activity, suggesting a potential hydrogen bond donor/acceptor role. |
| NML-10 | N-OC2H5 | 55 | Reduced activity, indicating steric limitations at this position. |
| NML-11 | N-CH3 | 25 | Significant loss of activity, suggesting the oxygen atom is crucial. |
| NML-12 | N-NH2 | 15 | Greatly diminished activity, indicating a specific electronic and steric requirement. |
To understand the bioactive conformation of this compound, conformationally restricted analogues were designed and synthesized. By locking the rotatable bonds of the molecule into specific arrangements, it is possible to determine which conformation is preferred for binding to the biological target. nih.govnih.gov
One approach involved the incorporation of the leucine side chain into a cyclic system, such as in piperidine (B6355638) or cyclohexane (B81311) rings, to limit its conformational freedom. Another strategy focused on constraining the backbone of the molecule through cyclization. For example, the synthesis of a lactam-bridged analogue provided valuable insights. The general finding was that restricting the flexibility of the leucine side chain in a trans-like orientation relative to the amide backbone tended to maintain or slightly improve activity, whereas other constraints led to a loss of potency. These studies suggest that this compound likely adopts an extended conformation when interacting with its target.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of the original lead molecule. dundee.ac.uknih.govnih.govuchicago.educhemrxiv.org This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, and overcoming synthetic challenges. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physicochemical properties, with the goal of enhancing activity or metabolic stability. cambridgemedchemconsulting.comcambridgemedchemconsulting.comspirochem.comnih.govdrughunter.com
For this compound, several scaffold hopping strategies have been explored. One approach involved replacing the central amide bond with bioisosteres such as 1,2,3-triazoles or oxadiazoles (B1248032) to improve metabolic stability. nih.govdrughunter.com Another strategy focused on replacing the entire leucinamide core with non-peptidic scaffolds that could present the key pharmacophoric elements—the isobutyl group and the N-methoxyamide—in a similar spatial arrangement. The table below outlines some of the bioisosteric replacements investigated for the amide bond of this compound.
| Original Group | Bioisosteric Replacement | Rationale | Hypothetical Outcome |
|---|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Mimics the planarity and dipole moment of the amide bond while improving metabolic stability. nih.gov | Maintained partial activity, suggesting the replacement is tolerated. |
| Amide (-CONH-) | Oxadiazole | Can act as a hydrogen bond acceptor and is metabolically stable. nih.gov | Slight decrease in activity, but with improved pharmacokinetic profile. |
| Amide (-CONH-) | Retro-amide (-NHCO-) | Reverses the amide bond to explore different hydrogen bonding patterns. drughunter.com | Significant loss of activity, indicating the original orientation is crucial. |
| Methoxy group (-OCH3) | Trifluoromethyl group (-CF3) | Similar in size but electronically different; can improve metabolic stability. cambridgemedchemconsulting.com | Abolished activity, suggesting the oxygen is critical for interaction. |
Design of Chemical Probes Based on this compound Scaffold
Chemical probes are essential tools for studying the biological function of proteins and validating drug targets. researchgate.netnih.govnih.govescholarship.org Based on the SAR data, potent analogues of this compound can be derivatized to create such probes.
Affinity probes are designed to specifically bind to a target protein, allowing for its isolation and identification from complex biological samples. rsc.orgnih.govnih.govresearchgate.netchomixbio.com A typical affinity probe based on the this compound scaffold would consist of three key components: the this compound-derived ligand for target recognition, a reporter tag (e.g., biotin) for detection and enrichment, and a photoreactive group for covalent cross-linking to the target upon UV irradiation.
The design of such a probe requires careful consideration of the attachment point for the linker connecting the ligand to the reporter tag and photoreactive group. Based on the SAR studies, a position on the molecule that is tolerant to modification without significant loss of affinity would be chosen. For this compound, the terminus of the leucine side chain could potentially be a suitable attachment point, provided that the linker is of sufficient length to avoid interfering with target binding. The table below illustrates the conceptual design of an affinity probe based on a potent this compound analogue.
| Component | Example Moiety | Function |
|---|---|---|
| Ligand | N-Methoxy-(sec-butyl)glycinamide | High-affinity recognition and binding to the target protein. |
| Linker | Polyethylene glycol (PEG) chain | Provides spatial separation between the ligand and the functional tags to minimize steric hindrance. |
| Photoreactive Group | Benzophenone or Diazirine | Forms a covalent bond with the target protein upon UV irradiation, enabling stable capture. nih.govunimi.it |
| Reporter Tag | Biotin | High-affinity binding to streptavidin-coated beads for enrichment and pull-down of the target protein. nih.gov |
Activity-Based Probes for Enzyme Mechanism Studies
A thorough review of existing literature reveals no studies on the design or application of activity-based probes (ABPs) derived from this compound. Research in the field of ABPs is extensive, often focusing on the modification of known enzyme inhibitors or substrates to include a reactive "warhead" and a reporter tag. These probes are instrumental in studying the activity and mechanism of various enzyme classes by forming a covalent bond with the active site. However, the specific scaffold of this compound has not been reported as a basis for the development of such probes. Consequently, there is no data available on its potential targets, selectivity, or utility in elucidating enzyme mechanisms.
Synthesis of this compound Conjugates
The synthesis of conjugates involving this compound for imaging, delivery, or material science applications is not described in the current scientific literature. The development of bioconjugates and polymer-drug conjugates is a significant area of chemical biology and materials science, but this compound has not been identified as a molecule of interest in these studies.
Bioconjugation Strategies for Imaging or Delivery (non-clinical)
There are no published bioconjugation strategies that utilize this compound. The process of bioconjugation involves the chemical linking of a biomolecule with another molecule, such as a fluorescent dye for imaging or a targeting ligand for delivery. Common strategies involve the reaction of specific functional groups on each molecule. As there are no reports on the synthesis or functionalization of this compound for these purposes, no data exists on its use in non-clinical imaging or delivery systems.
Polymer-Conjugated this compound for Material Science Applications
The field of material science has seen extensive development of polymer-drug conjugates to enhance the properties of materials, such as creating drug-eluting polymers or functionalized surfaces. However, a review of the literature indicates that this compound has not been explored as a component in such polymer conjugates. There are no reports on its incorporation into polymer backbones or as a pendant group, and therefore, no research findings on the material properties or potential applications of such a conjugate.
Advanced Analytical Methodologies for Research Applications of N Methoxyleucinamide
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like N-Methoxyleucinamide, various chromatographic methods can be employed, each offering distinct advantages in terms of selectivity, efficiency, and application.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. nih.gov The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. sigmaaldrich.com The choice of stationary phase, mobile phase composition, and detector is critical for developing a robust and sensitive method. nih.govethernet.edu.et
For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation from impurities or other matrix components. mst.edu
Detection Modes for HPLC:
UV-Visible (UV-Vis) Detection: This is the most widely used detector in HPLC. nih.gov Although this compound lacks a strong chromophore, it will exhibit some absorbance in the low UV range (around 200-220 nm) due to the amide bond. While not highly specific, it is a reliable method for quantification when analyzing relatively pure samples.
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed. mst.edunih.gov A reagent that reacts with the primary amide or any other suitable functional group on a modified version of the molecule can be used. This approach is particularly useful for trace-level analysis in complex samples. mst.edu
Electrochemical Detection (ECD): ECD is a highly sensitive technique that measures the current generated by the oxidation or reduction of the analyte at an electrode surface. nih.gov While direct detection of this compound might be challenging, this method could be applicable if the compound can be derivatized to introduce an electroactive group.
Table 1: Illustrative HPLC-UV Method Parameters for this compound Quantification
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Expected Retention Time | ~6.3 min |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, like most amino acid derivatives, has low volatility and is thermally labile due to the presence of polar functional groups (amide). Therefore, direct analysis by GC is not feasible. jfda-online.com
To make this compound suitable for GC analysis, a chemical derivatization step is necessary. researchgate.netmdpi.com This process modifies the analyte to increase its volatility and thermal stability. jfda-online.comresearchgate.net
Common Derivatization Strategies:
Silylation: This is a widely used technique where active hydrogens in the molecule (e.g., on the amide) are replaced by a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net
Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form more volatile fluoroacyl derivatives. jfda-online.comumich.edu
Once derivatized, the volatile product can be separated on a GC column (typically a fused silica capillary column with a nonpolar stationary phase) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). umich.edu GC-MS is particularly advantageous as it provides structural information for identification. researchgate.net
Table 2: Typical GC-MS Workflow for Derivatized this compound
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of this compound from the sample matrix. |
| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA) or an acylating agent (e.g., PFPA) to create a volatile derivative. jfda-online.comumich.edu |
| 3. GC Separation | Injection into a GC-MS system. Separation on a capillary column (e.g., HP-5MS). Temperature programming is used to elute the derivative. |
| 4. MS Detection | The eluted derivative is ionized (typically by Electron Ionization - EI) and the resulting mass spectrum is used for identification and quantification. |
This compound derived from L-leucine is a chiral molecule. The analysis and separation of its enantiomers are critical in pharmaceutical research. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced organic solvent consumption. chiraltech.comchromatographyonline.com
SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. phenomenex.com Small amounts of organic modifiers like methanol are added to adjust the mobile phase strength. The key to chiral separation in SFC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds. phenomenex.comchromatographyonline.com The unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency compared to liquid chromatography. chromatographyonline.comnih.gov
The high throughput and robustness of SFC make it an ideal first-choice technique for chiral method development in drug discovery and development environments. nih.gov
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. openchemicalengineeringjournal.com It is performed in a narrow-bore fused silica capillary and requires very small sample volumes. openchemicalengineeringjournal.comwikipedia.org For a neutral or weakly charged molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.
Coupling CE with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and specific detection capabilities of MS. wikipedia.orgnih.gov This hyphenated technique is particularly powerful for analyzing complex mixtures and provides molecular weight and structural information. nih.gov An electrospray ionization (ESI) interface is typically used to connect the CE capillary to the mass spectrometer. wikipedia.orgchromatographyonline.com CE-MS offers an orthogonal separation mechanism to LC-MS, making it a valuable complementary tool for comprehensive analysis. chromatographyonline.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound, the combination of liquid chromatography with tandem mass spectrometry is the most powerful and widely applicable approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of small molecules in complex matrices. thermofisher.comnih.gov This technique couples the separation power of HPLC with the high sensitivity and specificity of a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF). amazonaws.comnih.gov
Trace Analysis: For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process is highly specific and virtually eliminates matrix interferences, allowing for detection and quantification at very low concentrations (ng/mL or pg/mL). nih.gov
Structural Confirmation: Tandem mass spectrometry is also invaluable for confirming the identity of a compound. synthinkchemicals.com By fragmenting the precursor ion, a characteristic fragmentation pattern (a product ion spectrum) is generated. This spectrum serves as a "fingerprint" for the molecule and can be used to confirm its structure by comparing it to a known standard or by interpreting the fragmentation pathways. synthinkchemicals.comthermofisher.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the precursor and fragment ions, adding another layer of confidence to the identification. nih.gov
Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Chromatography | UHPLC with C18 column |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 175.14 |
| Product Ions (for MRM) | e.g., m/z 116.10 (loss of methoxyamine), m/z 86.09 (leucine immonium ion) |
| Collision Energy | Optimized for each transition |
| Application | Pharmacokinetic studies, impurity profiling, metabolite identification |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Carbon Dioxide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Trifluoroacetic anhydride (TFAA) |
GC-MS for Volatile Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound research, GC-MS would be instrumental in identifying and quantifying volatile impurities, degradation products, or related compounds that might be present in a sample.
The process involves introducing a volatilized sample into a GC column, where compounds are separated based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. By comparing these spectra to established libraries like the NIST library, researchers can identify the separated compounds.
Hypothetical Application: Analysis of this compound Synthesis Byproducts
In a hypothetical scenario analyzing the purity of a synthesized batch of this compound, GC-MS could be used to detect volatile organic compounds remaining from the synthesis process. The table below illustrates the type of data that could be generated.
| Retention Time (min) | Key m/z Fragments | Putative Compound Identification | Quantification (ng/g) |
|---|---|---|---|
| 5.4 | 43, 58, 72 | Acetone | 15.2 |
| 8.1 | 45, 60, 75 | Isopropyl Alcohol | 8.9 |
| 12.6 | 57, 86, 114 | Leucine (B10760876) methyl ester (precursor) | 3.1 |
NMR-coupled LC for Mixture Analysis
The hyphenation of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy provides a formidable tool for the analysis of complex mixtures without the need for prior isolation of components. LC-NMR allows for the direct structural elucidation of compounds as they are separated by the LC system. This is particularly useful for analyzing reaction mixtures, identifying unknown impurities, or studying the degradation of this compound in various matrices.
There are several modes of LC-NMR operation, including on-flow, stopped-flow, and loop-storage, which offer flexibility in acquiring detailed 1D and 2D NMR data for separated analytes. The addition of mass spectrometry (LC-NMR/MS) can further enhance the analytical power by providing molecular weight and fragmentation data, which is invaluable for identifying completely novel structures.
Method Development and Validation for this compound Analysis
Development of Robust Analytical Procedures for Complex Matrices
Developing a robust analytical method is crucial for the reliable quantification of this compound in complex matrices, such as environmental samples or in-process manufacturing streams. The primary challenge is often the influence of the matrix, which can cause interference and affect the accuracy of the results. Method development would focus on creating efficient sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to isolate this compound from interfering substances.
Chromatographic conditions, such as the choice of column, mobile phase composition, and gradient, would be optimized to ensure a good separation of this compound from matrix components and potential impurities. The goal is to develop a procedure that is not only accurate and precise but also resilient to small, deliberate variations in method parameters, demonstrating its robustness.
Validation Parameters: Selectivity, Linearity, Accuracy, Precision, LOD, LOQ (non-clinical context)
Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose. In a non-clinical context, the validation for an this compound assay would adhere to guidelines like those from the International Council for Harmonisation (ICH) and would assess the following key parameters:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common estimate is based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below provides an example of acceptance criteria for these validation parameters.
| Parameter | Acceptance Criterion |
|---|---|
| Selectivity | No interference at the retention time of this compound |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD (Signal-to-Noise) | ≥ 3:1 |
| LOQ (Signal-to-Noise) | ≥ 10:1 |
Inter-laboratory Collaborative Studies for Method Comparability
Inter-laboratory collaborative studies are essential for establishing the reproducibility and transferability of an analytical method for this compound. These studies involve multiple laboratories analyzing identical samples using the same validated method. The goal is to assess how well the method performs across different environments, with different analysts, and on different equipment.
Microfluidic and Miniaturized Analytical Platforms
Microfluidic platforms, or "lab-on-a-chip" technologies, offer significant advantages for the analysis of compounds like this compound. These devices manipulate small volumes of fluids in microscale channels, enabling high-throughput screening, reduced reagent consumption, faster analysis times, and increased automation compared to traditional methods.
For this compound, a microfluidic platform could be designed to perform rapid purity assessments, reaction monitoring, or combinatorial screening. By integrating functions like sample preparation, separation, and detection on a single chip, these platforms can streamline complex analytical workflows. The precise control over experimental conditions at the microscale can also lead to improved reproducibility and sensitivity, making microfluidics a promising avenue for future research and quality control applications involving this compound.
Future Directions and Emerging Research Avenues for N Methoxyleucinamide
Integration with Systems Biology and Multi-Omics Approaches
A significant future direction for understanding the biological relevance of N-Methoxyleucinamide lies in its integration with systems biology and multi-omics technologies. researchgate.netwearecellix.comnih.govmit.edu A systems-level analysis would provide a holistic view of the molecular and cellular perturbations induced by this compound. researchgate.netwearecellix.com
Future studies could employ a multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular profile of cells or organisms exposed to this compound. thermofisher.comnews-medical.netgenome.gov This approach could reveal previously unknown biological pathways and molecular networks affected by the compound. nih.gov For instance, transcriptomic analysis might identify genes whose expression is altered, while proteomics could uncover changes in protein abundance or post-translational modifications. thermofisher.com Metabolomic studies could further elucidate downstream metabolic shifts. thermofisher.com
The vast datasets generated from these approaches would necessitate advanced computational and bioinformatic tools for data integration and interpretation. researchgate.net By constructing network-based models, researchers could predict the compound's mechanism of action, identify potential biomarkers of its activity, and generate new hypotheses for further experimental validation. nih.govdrugtargetreview.com This in-depth, systems-level understanding is crucial for unlocking the full therapeutic or biotechnological potential of this compound. nih.gov
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Discipline | Potential Research Focus | Expected Outcomes |
| Genomics | Investigating potential off-target effects and genetic predispositions to this compound response. | Identification of genetic markers influencing compound efficacy or toxicity. |
| Transcriptomics | Profiling changes in gene expression in response to this compound treatment. | Elucidation of signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Analyzing alterations in the proteome, including protein expression and post-translational modifications. | Discovery of direct protein targets and downstream effector proteins. |
| Metabolomics | Characterizing shifts in the cellular metabolome following exposure to this compound. | Understanding the impact on cellular metabolism and identifying metabolic biomarkers. |
Development of Advanced In Vitro Biological Models for Mechanistic Insight
To gain deeper mechanistic insights into the biological effects of this compound, future research should leverage advanced in vitro models that more accurately mimic human physiology than traditional two-dimensional (2D) cell cultures. nih.govnih.govresearchgate.net Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by recapitulating aspects of in vivo tissue architecture and cell-cell interactions. nih.govyoutube.comyoutube.com
Studying the effects of this compound in these 3D models could provide a more accurate prediction of its efficacy and potential toxicity in a complex biological system. nih.govresearchgate.net Furthermore, the development of organ-on-a-chip platforms presents a powerful tool for investigating the compound's pharmacokinetics and pharmacodynamics in a multi-organ context. researchgate.netwearecellix.comnih.govnih.govresearchgate.net These microfluidic devices can simulate the interactions between different organs, offering a dynamic view of how this compound is absorbed, distributed, metabolized, and excreted. researchgate.netresearchgate.net Such models would be invaluable for preclinical assessment and could reduce the reliance on animal testing. wearecellix.com
Exploration of this compound in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting avenue for this compound research. The amide and methoxy (B1213986) groups within the this compound structure could participate in hydrogen bonding and other non-covalent interactions, potentially enabling its self-assembly into larger, ordered structures. nih.govresearchgate.net
Future research could explore the ability of this compound and its derivatives to form supramolecular assemblies such as gels, nanotubes, or vesicles. The properties of these materials would be highly dependent on the specific intermolecular interactions, which could be tuned by modifying the chemical structure of the parent compound. Such self-assembling systems could have applications in drug delivery, biomaterials, and nanotechnology.
Potential for this compound in Bioengineering and Synthetic Biology Applications
Finally, the principles of bioengineering and synthetic biology could be applied to harness the potential of this compound for novel biotechnological applications. mit.edunih.govmdpi.comscienceopen.comresearchgate.net If this compound is found to have desirable biological activities, synthetic biology approaches could be used to engineer microorganisms to produce the compound or its derivatives in a cost-effective and sustainable manner. nih.govscienceopen.com
Furthermore, engineered cells could be designed to respond to the presence of this compound, creating biosensors for its detection. mdpi.com In the realm of bioengineering, if this compound-based materials are developed, they could be used as scaffolds for tissue engineering or as components of medical devices. The convergence of chemistry, biology, and engineering will be crucial for translating the fundamental properties of this compound into practical applications.
Q & A
Q. What are the established synthetic routes for N-Methoxyleucinamide, and how can researchers optimize reaction yields?
this compound is typically synthesized via amide coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to link methoxy-substituted leucine derivatives with appropriate amines. Key steps include:
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the product .
- Characterization : Confirm identity via -NMR (methoxy proton resonance at ~3.3 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .
- Yield Optimization : Systematic variation of solvent (DMF, DCM), temperature (0–25°C), and stoichiometry using Design of Experiments (DoE) to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/UV-Vis : Assess purity (>95% by area under the curve) using C18 reverse-phase columns and acetonitrile/water gradients .
- Spectroscopy : Infrared (IR) spectroscopy to confirm amide C=O stretching (~1650 cm) and methoxy C-O bonds (~1250 cm) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?
Discrepancies in NMR or mass spectra may arise from stereochemical variations or impurities. Strategies include:
- 2D NMR : Use HSQC, HMBC, and NOESY to assign stereochemistry and verify connectivity .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate structures .
- Isotopic Labeling : Synthesize -labeled analogs to trace unexpected peaks in complex spectra .
Q. What methodologies are recommended for assessing the biological activity of this compound in vitro?
- Dose-Response Assays : Use cell-based models (e.g., cancer cell lines) to determine IC values, with positive controls (e.g., cisplatin) and vehicle controls .
- Mechanistic Studies : Western blotting or flow cytometry to evaluate apoptosis (e.g., caspase-3 activation) or cell cycle arrest .
- Data Validation : Replicate experiments across three independent trials and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) to confirm significance .
Q. How can researchers address contradictory results in stability studies of this compound under varying storage conditions?
- Controlled Stability Testing : Incubate samples at 4°C, 25°C, and 40°C with 60% relative humidity, analyzing degradation via HPLC at intervals (e.g., 0, 7, 30 days) .
- Degradation Product Identification : LC-MS/MS to detect and characterize byproducts (e.g., hydrolyzed amide bonds) .
- Statistical Modeling : Use Arrhenius plots to predict shelf life and identify critical storage parameters .
Methodological and Reporting Standards
Q. What are the best practices for documenting synthetic procedures and spectral data in publications?
- Experimental Section : Include detailed reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrument models (e.g., Bruker 500 MHz NMR), and step-by-step protocols to ensure reproducibility .
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in accessible formats (PDF, .csv) .
- Nomenclature : Follow IUPAC guidelines for compound naming and avoid non-standard abbreviations .
Q. How should researchers handle data contradictions when publishing studies on this compound?
- Transparency : Clearly report outliers and failed experiments in supplementary materials to contextualize findings .
- Cross-Validation : Compare results with prior literature (e.g., PubMed, SciFinder) and highlight methodological differences (e.g., assay type, cell lines) .
- Peer Review : Pre-submission feedback from collaborators or preprint platforms (e.g., bioRxiv) to identify overlooked biases .
Cross-Disciplinary Applications
Q. What cheminformatics tools are recommended for predicting the physicochemical properties of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
